molecular formula C16H15NO4 B250385 2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid

2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid

Cat. No.: B250385
M. Wt: 285.29 g/mol
InChI Key: BDKZUMXEGBKSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid, also known as ethyl 2-(3-ethoxyphenyl)carbamoylbenzoate, is a chemical compound with a molecular formula C17H17NO4. This compound is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid is not fully understood. However, it has been suggested that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by this compound may be responsible for its anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. It has also been shown to reduce the levels of nitric oxide (NO), which is known to play a key role in the inflammatory response. In addition, it has been found to exhibit antioxidant activity, which may be responsible for its potential applications in the field of cancer research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid in lab experiments is its low toxicity. It has been shown to be relatively non-toxic to cells and animals, making it a safe compound to work with. In addition, it is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its poor solubility in aqueous solutions, which may limit its potential applications in certain experiments.

Future Directions

There are several future directions for the research and development of 2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid. One potential direction is the development of novel analogs with improved solubility and potency. Another potential direction is the investigation of its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid involves the reaction of 3-ethoxyaniline with this compound 2-bromo-3-nitrobenzoate in the presence of potassium carbonate and copper powder. The reaction takes place in dim2-[(3-Ethoxyphenyl)carbamoyl]benzoic acidformamide (DMF) at a temperature of 90°C for 24 hours. After the reaction, the mixture is cooled and the product is isolated by filtration and recrystallization from ethanol.

Scientific Research Applications

2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid has been extensively used in scientific research for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have potential applications in the field of cancer research, as it exhibits cytotoxic activity against various cancer cell lines.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[(3-ethoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-2-21-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

BDKZUMXEGBKSSP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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